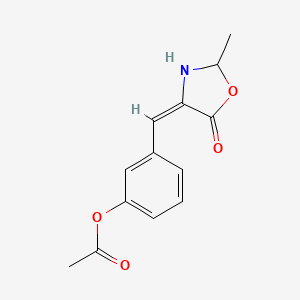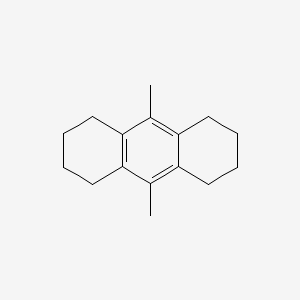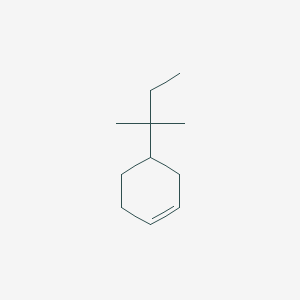
4-t-Pentylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of cyclohexene, where a tert-pentyl group is attached to the fourth carbon of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-t-Pentylcyclohexene can be synthesized through the alkylation of cyclohexene with tert-pentyl halides under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the tert-pentyl carbocation, which then reacts with cyclohexene to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-t-Pentylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4-t-Pentylcyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-t-Pentylcyclohexane.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
4-t-Pentylcyclohexene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-t-Pentylcyclohexene depends on the specific reaction or applicationThis stabilization effect facilitates various transformations, making this compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Cyclohexene: The parent compound, lacking the tert-pentyl group.
4-t-Butylcyclohexene: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
4-t-Amylcyclohexene: Similar structure but with a tert-amyl group.
Uniqueness: 4-t-Pentylcyclohexene is unique due to the presence of the tert-pentyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted cyclohexenes. These effects influence the compound’s reactivity and stability, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
51874-62-5 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
4-(2-methylbutan-2-yl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3 |
Clave InChI |
QHNHBWFHTRVZPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)



![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
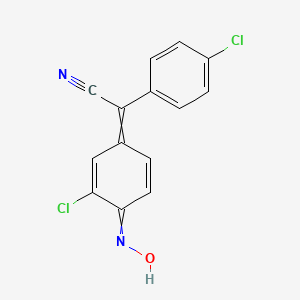
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
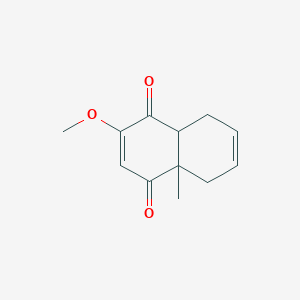
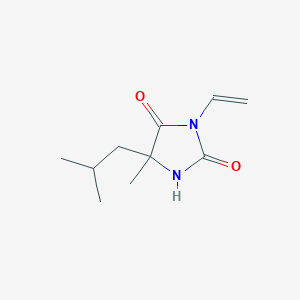
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
